Cas no 1172375-45-9 (2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide)

2-(4-Fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic small-molecule compound featuring a fluorophenyl acetamide core linked to a pyrimidine-pyrazole moiety. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or targeted therapeutic agent due to its heterocyclic and aromatic components. The presence of the 4-fluorophenyl group may enhance metabolic stability, while the pyrimidine-pyrazole scaffold could facilitate selective binding to biological targets. Its well-defined molecular architecture allows for precise modifications to optimize pharmacokinetic properties. This compound is of interest in drug discovery for its balanced lipophilicity and hydrogen-bonding capacity, making it a candidate for further development in oncology or inflammatory disease research.
2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide structure
1172375-45-9 structure
Product Name:2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
CAS No:1172375-45-9
MF:C21H17FN6O
MW:388.397686719894
CID:5863483
PubChem ID:44071242
Update Time:2025-10-30

2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
    • 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
    • SR-01000923422-1
    • AKOS024513750
    • SR-01000923422
    • 1172375-45-9
    • F5564-0148
    • N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(4-fluorophenyl)acetamide
    • VU0647357-1
    • Inchi: 1S/C21H17FN6O/c22-16-4-2-15(3-5-16)12-21(29)27-18-8-6-17(7-9-18)26-19-13-20(24-14-23-19)28-11-1-10-25-28/h1-11,13-14H,12H2,(H,27,29)(H,23,24,26)
    • InChI Key: WNYPXZBIYOIGFD-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(NC2=CC(N3C=CC=N3)=NC=N2)C=C1)(=O)CC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 388.14478735g/mol
  • Monoisotopic Mass: 388.14478735g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 84.7Ų

2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide Pricemore >>

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Additional information on 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Introduction to 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide and Its Significance in Modern Pharmaceutical Research

The compound with the CAS number 1172375-45-9, specifically 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide, represents a fascinating molecule in the realm of pharmaceutical chemistry. This compound has garnered significant attention due to its structural complexity and potential therapeutic applications. The presence of multiple pharmacophoric regions, including a 4-fluorophenyl group, a pyrazol-1-yl moiety, and a pyrimidin-4-yl amine linkage, suggests a high degree of molecular functionality that could be leveraged for drug design and development.

In recent years, the pharmaceutical industry has seen a surge in the development of molecules with hybrid structures, aiming to enhance pharmacological properties such as potency, selectivity, and bioavailability. The 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide structure exemplifies this trend by integrating several key pharmacological elements. The 4-fluorophenyl group is known to modulate receptor binding affinity, while the pyrazol-1-yl and pyrimidin-4-yl components are frequently found in kinase inhibitors and other targeted therapies. This combination makes the compound a promising candidate for further investigation in various disease models.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs have shown efficacy in inhibiting pathways associated with cancer, inflammation, and neurodegenerative diseases. For instance, studies have demonstrated that the pyrimidin-4-yl amine moiety can interact with specific enzymes involved in cell signaling, potentially leading to therapeutic benefits. The incorporation of the 6-(1H-pyrazol-1-yl) group further enhances the molecule's ability to modulate biological processes by increasing its binding affinity to target proteins.

The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as it can significantly influence the compound's pharmacokinetic properties. Fluorinated aromatic rings are commonly used in drug development due to their ability to improve metabolic stability and lipophilicity. This feature is crucial for ensuring that the drug remains active in the body long enough to exert its therapeutic effect. Additionally, fluorine atoms can enhance binding interactions by participating in hydrogen bonding or hydrophobic effects, further optimizing drug-receptor interactions.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of complex molecules like 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide with greater accuracy. Molecular docking studies have shown that this compound can bind effectively to several therapeutic targets, including kinases and transcription factors. These interactions are critical for modulating cellular processes that are dysregulated in various diseases. Furthermore, computational modeling has helped identify key structural features that contribute to its potency and selectivity, guiding future modifications for improved efficacy.

The synthesis of this compound represents a significant achievement in medicinal chemistry. The multi-step synthesis involves careful functional group transformations and regioselective reactions to construct the desired framework. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the various aryl and heteroaryl moieties. These synthetic strategies highlight the importance of advanced chemical methodologies in developing complex pharmaceuticals.

Preclinical studies have begun to explore the pharmacological profile of 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide, providing valuable insights into its potential therapeutic applications. Initial results suggest that this compound exhibits promising activity against certain cancer cell lines, likely due to its ability to inhibit key signaling pathways involved in tumor growth and progression. Additionally, its interaction with inflammatory mediators has been observed, indicating potential benefits in treating chronic inflammatory conditions.

The development of novel drug candidates often involves optimizing their pharmacokinetic properties to ensure clinical efficacy. In this context, 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has been evaluated for its solubility, stability, and absorption characteristics. Modifications aimed at improving these properties have been explored, including changes to the substitution patterns on the aromatic rings and adjustments to the amide linkage. Such optimizations are essential for translating preclinical findings into successful clinical outcomes.

The role of interdisciplinary collaboration cannot be overstated in advancing pharmaceutical research. The development of compounds like 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-y]]l]amino}phenethyl acetamide relies on integrating expertise from organic chemistry, biochemistry, pharmacology, and computational science. This holistic approach ensures that each aspect of drug discovery—from molecular design to clinical testing—is addressed with precision and innovation.

Looking ahead, the future prospects for this compound are promising. Ongoing research aims to further refine its structure for enhanced therapeutic efficacy and reduced side effects. Additionally, exploring its potential in combination therapies could unlock new treatment strategies for complex diseases. As our understanding of biological pathways continues to evolve, compounds like this one will play a crucial role in addressing emerging medical challenges.

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